8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime
Overview
Description
8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime is a chemical compound that belongs to the family of tropane alkaloids. This compound is known for its unique bicyclic structure, which is central to its biological activity.
Mechanism of Action
Target of Action
The primary target of the compound “8-Azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids . Tropane alkaloids display a wide array of interesting biological activities , suggesting that this compound may interact with similar targets.
Mode of Action
The stereochemical control in the synthesis of the 8-azabicyclo[321]octane architecture is achieved directly in the same transformation or in a desymmetrization process starting from achiral tropinone derivatives . This suggests that the compound may interact with its targets in a stereo-specific manner.
Biochemical Pathways
Given its structural similarity to tropane alkaloids , it may affect similar biochemical pathways. Tropane alkaloids are known to interact with various neurotransmitter systems, including the cholinergic and dopaminergic systems.
Pharmacokinetics
The molecular weight of the compound is 1412108 , which suggests that it may have good bioavailability as compounds with a molecular weight below 500 are generally well absorbed.
Result of Action
Given its structural similarity to tropane alkaloids , it may have similar effects. Tropane alkaloids are known for their psychoactive properties, affecting various neurotransmitter systems and leading to changes in mood, cognition, and behavior.
Preparation Methods
The synthesis of 8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime can be achieved through various synthetic routes. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic structure . Another approach involves the use of asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . Industrial production methods may vary, but they typically involve similar synthetic strategies to ensure the desired stereochemistry and purity of the final product.
Chemical Reactions Analysis
8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups or altered stereochemistry.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals. In biology, it has been studied for its potential nematicidal activities against plant-parasitic nematodes . In medicine, derivatives of this compound are explored for their potential therapeutic effects, including their use as anticholinergic agents. Additionally, it has applications in the industry as a precursor for the synthesis of various chemical products .
Comparison with Similar Compounds
8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime can be compared to other tropane alkaloids, such as tropine and tropinone. These compounds share a similar bicyclic structure but differ in their functional groups and stereochemistry. The unique oxime functional group in this compound distinguishes it from other tropane derivatives and contributes to its specific chemical properties and biological activities .
Properties
IUPAC Name |
N-(8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene)hydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-10-7-2-3-8(10)5-6(4-7)9-11/h7-8,11H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAKBKOUXFNSEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(=NO)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369489 | |
Record name | 8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1515-26-0 | |
Record name | 8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.